
2-tert-Butyl-1-(methanesulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-1-(methanesulfonyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl and methanesulfonyl groups in this compound imparts unique chemical properties that make it valuable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-(methanesulfonyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The methanesulfonyl group is introduced by reacting the tert-butyl indole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-1-(methanesulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the methanesulfonyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated indole.
Substitution: Indole derivatives with various functional groups replacing the methanesulfonyl group.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-1-(methanesulfonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-1-(methanesulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The indole core can interact with various biological targets, including enzymes and receptors, leading to potential therapeutic effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-1H-indole: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-(Methanesulfonyl)-1H-indole: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-tert-Butyl-1-(tosyl)-1H-indole: Contains a tosyl group instead of a methanesulfonyl group, leading to different reactivity and applications.
Uniqueness
2-tert-Butyl-1-(methanesulfonyl)-1H-indole is unique due to the combination of the tert-butyl and methanesulfonyl groups. This combination imparts specific steric and electronic properties that enhance its reactivity and make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
442155-69-3 |
|---|---|
Molekularformel |
C13H17NO2S |
Molekulargewicht |
251.35 g/mol |
IUPAC-Name |
2-tert-butyl-1-methylsulfonylindole |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)17(4,15)16/h5-9H,1-4H3 |
InChI-Schlüssel |
UFKLSLPMOITYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=CC=CC=C2N1S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
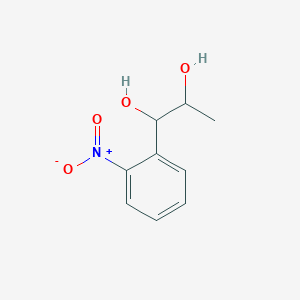
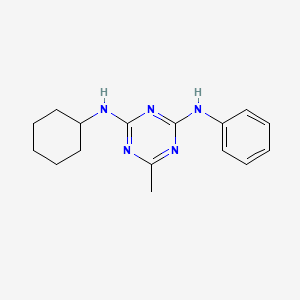
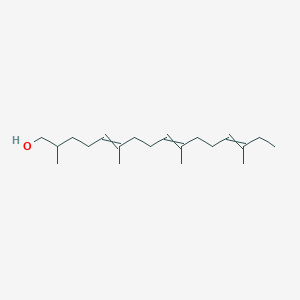
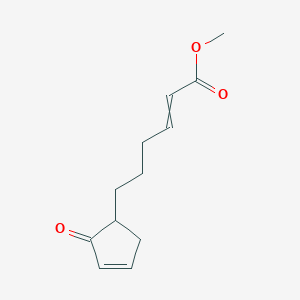

![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
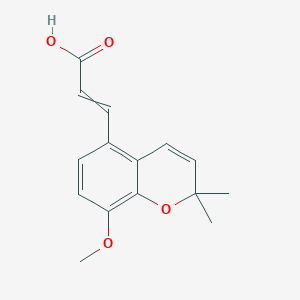
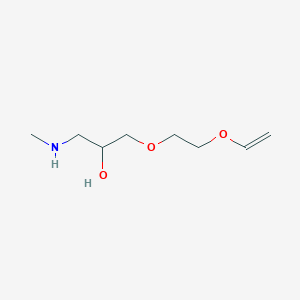
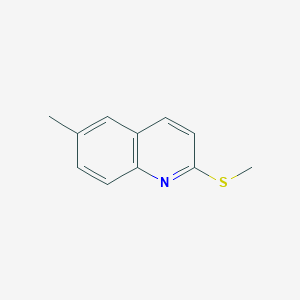

![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
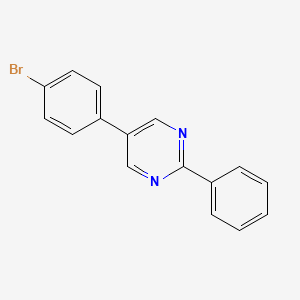
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
